molecular formula C17H15NO4S B2604766 2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 69384-65-2

2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2604766
CAS RN: 69384-65-2
M. Wt: 329.37
InChI Key: KMRVFKDUMGPCRO-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It contains a 1H-isoindole-1,3-dione group, which is a type of heterocyclic compound containing a five-membered ring with two carbonyl groups and a nitrogen atom. It also contains a 4-methylbenzenesulfonyl group, which is a type of aromatic compound with a sulfonyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the isoindole ring and the introduction of the 4-methylbenzenesulfonyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole ring and the 4-methylbenzenesulfonyl group would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The isoindole ring might undergo reactions typical of other heterocyclic compounds, while the sulfonyl group could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Approaches and Crystal Structure : The synthesis of organo-amino compounds related to 2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves complex reactions, providing insights into the structural intricacies of these compounds. For example, Anouar et al. (2019) synthesized a closely related compound by reacting (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate with isoindoline-1,3-dione, achieving a yield of around 65%. Their research further detailed the crystal structure through X-ray diffraction, highlighting the compound's monoclinic crystallization and the interactions within the crystal lattice, including hydrogen bonds and π-π interactions Anouar et al., 2019.

Mechanistic Insights and Derivative Synthesis : Köse et al. (2019) explored the addition reactions of chlorosulfonyl isocyanate to a carbonyl group, leading to the synthesis of derivatives of isoindole-1,3-dione. Their study not only provided a new synthetic pathway but also detailed the mechanism supported by theoretical calculations, contributing to the understanding of reactive intermediates in the synthesis of complex organic compounds Köse et al., 2019.

Potential Applications

Catalysis and Organic Synthesis : Research into the synthesis of polysubstituted pyrroles using 4-methylbenzenesulfonic acid monohydrate as a catalyst highlights the utility of related compounds in facilitating complex organic reactions. Zheng et al. (2015) demonstrated how a wide range of diones, arylamines, and aldehydes could be transformed into polysubstituted pyrroles, showcasing the applicability of these compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical chemistry Zheng et al., 2015.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-[2-(4-methylphenyl)sulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-6-8-13(9-7-12)23(21,22)11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRVFKDUMGPCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

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